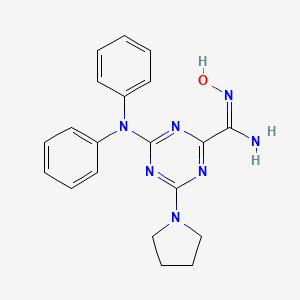
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and CDK9. CDKs are essential regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. PHA-793887 has shown promise as an anticancer agent in preclinical studies, and its mechanism of action and potential applications have been the subject of scientific research.
作用机制
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide inhibits CDK2 and CDK9, which are involved in the regulation of the cell cycle and transcription, respectively. By inhibiting these kinases, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to inhibit the phosphorylation of RNA polymerase II, which is necessary for transcription. This inhibition can lead to the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the NS5B polymerase. 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has also been shown to inhibit the growth of Trypanosoma cruzi, the parasite that causes Chagas disease. In animal studies, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to have favorable pharmacokinetics, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has several advantages for laboratory experiments. It has been synthesized by multiple research groups, and its synthesis method has been well-established. It has demonstrated activity against a variety of cancer cell lines and has shown synergy with other anticancer agents. Additionally, it has been shown to have favorable pharmacokinetics in animal studies.
One limitation of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide is its selectivity for CDK2 and CDK9. While this selectivity may make it a more targeted anticancer agent, it may also limit its potential applications. Additionally, more research is needed to determine the optimal dosing and administration of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide in humans.
未来方向
There are several future directions for research on 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide. One area of interest is its potential as a combination therapy with other anticancer agents. It has shown synergy with paclitaxel and gemcitabine, and further research could identify other agents with which it may be combined for increased efficacy.
Another area of interest is the development of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide analogs with improved selectivity and potency. While 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has shown promising activity against cancer cells, its selectivity for CDK2 and CDK9 may limit its potential applications. Analog development could lead to compounds with improved selectivity for specific CDKs or other targets.
Finally, more research is needed to determine the optimal dosing and administration of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide in humans. Clinical trials are needed to evaluate its safety and efficacy in cancer patients and to determine the most effective dosing regimen.
合成方法
The synthesis of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide involves several steps, including the reaction of 4,6-dichloro-5-nitropyrimidine with diphenylamine to form 4-(diphenylamino)-6-chloro-5-nitropyrimidine. This compound is then reacted with pyrrolidine and hydroxylamine to yield 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide. The synthesis method has been described in detail in scientific literature, and the compound has been synthesized by multiple research groups.
科学研究应用
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been studied for its potential as an anticancer agent. CDK inhibitors have shown promise in cancer therapy due to their ability to arrest the cell cycle and induce apoptosis in cancer cells. In preclinical studies, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has demonstrated activity against a variety of cancer cell lines, including breast, colon, and lung cancer. It has also shown synergy with other anticancer agents, such as paclitaxel and gemcitabine.
属性
IUPAC Name |
N'-hydroxy-4-(N-phenylanilino)-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c21-17(25-28)18-22-19(26-13-7-8-14-26)24-20(23-18)27(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,28H,7-8,13-14H2,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIBKKCZVMHTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)C(=NO)N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)/C(=N\O)/N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-difluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086215.png)
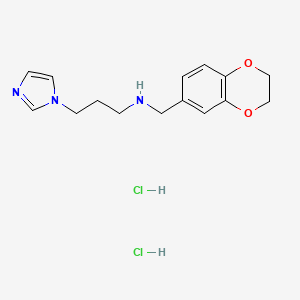
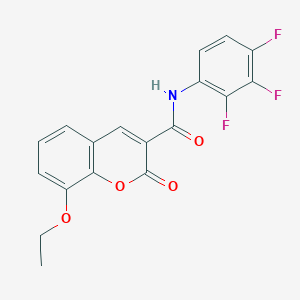
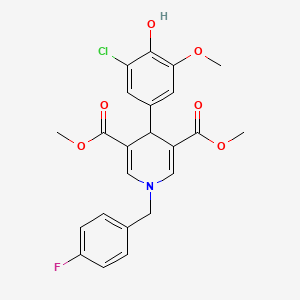
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide](/img/structure/B6086251.png)
![1-phenyl-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B6086259.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B6086271.png)
![3-(3,4-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6086272.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6086280.png)
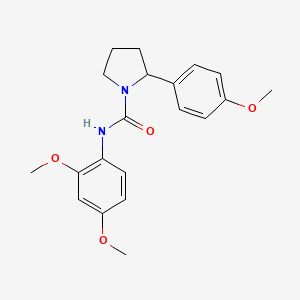
![N-[4-({[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B6086295.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B6086296.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6086300.png)